molecular formula C23H26N2O3 B2652966 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide CAS No. 921545-91-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide

Cat. No. B2652966
M. Wt: 378.472
InChI Key: QOBNGUOJBHZXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide” is a chemical compound1. It is not intended for human or veterinary use and is for research use only12. The molecular formula of this compound is C22H23FN2O3 and the molecular weight is 382.4351.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide”. However, similar compounds have been synthesized via various methods3. For instance, some N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid3.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide”. However, similar compounds have been involved in various chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide”.


Scientific Research Applications

Synthesis and Structural Analysis

Novel Fused Oxazapolycyclic Skeletons

  • Research into dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate and its analogs has led to the discovery of unique oxazapolycyclic skeletons with six fused rings. These compounds exhibit strong blue emission in dichloromethane, suggesting potential applications in the field of organic electronics and photophysics (Petrovskii et al., 2017).

Potential as Protein-Tyrosine Kinase (PTK) Inhibitors

  • The development of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives has been explored for their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds, particularly those substituted with hydroxy groups, have shown effectiveness in inhibiting ErbB1 and ErbB2, suggesting their potential in cancer therapy (Li et al., 2017).

Safety And Hazards

As this compound is for research use only, it is not intended for human or veterinary use12. Therefore, it should be handled with care and appropriate safety measures should be taken while handling it.


Future Directions

The future directions for research on this compound could include studying its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties in more detail. Additionally, its potential applications in various fields could also be explored.


properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-6-9-25-19-13-18(7-8-20(19)28-14-23(4,5)22(25)27)24-21(26)17-11-15(2)10-16(3)12-17/h6-8,10-13H,1,9,14H2,2-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBNGUOJBHZXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide

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